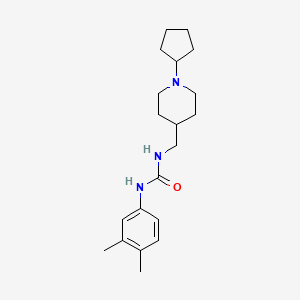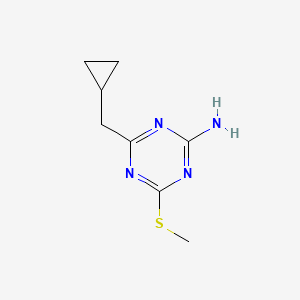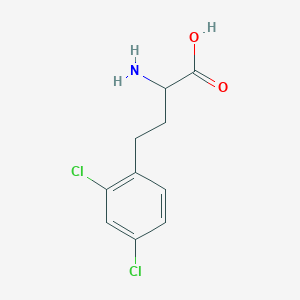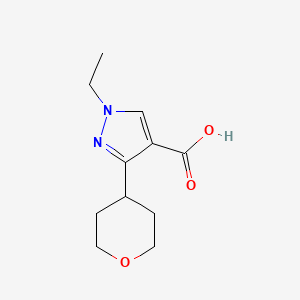![molecular formula C19H24N4O B2854047 5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900263-81-2](/img/structure/B2854047.png)
5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes, leading to the modulation of various cellular pathways. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. It also exhibits anti-inflammatory and neuroprotective effects by modulating the activity of specific signaling pathways.
Biochemical and Physiological Effects:
The compound has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and neuroprotection. It has also been shown to exhibit favorable pharmacokinetic properties, including high oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound offers several advantages for lab experiments, including its potent inhibitory activity against specific enzymes, favorable pharmacokinetic properties, and low toxicity. However, its limited solubility in aqueous solutions and the need for specific conditions for its synthesis may pose challenges for its use in certain experiments.
Direcciones Futuras
The potential applications of 5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine are vast, and several avenues for future research can be explored. These include the identification of specific targets for the compound, the development of more efficient synthesis methods, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, the compound's potential as a diagnostic tool for specific diseases and its use in drug delivery systems can also be explored.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its potent inhibitory activity against specific enzymes, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research. The identification of specific targets, development of efficient synthesis methods, and evaluation of its efficacy in preclinical and clinical studies are essential for its successful translation into clinical applications.
Métodos De Síntesis
The synthesis of 5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 2-methoxyethylamine, 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and isopropylamine in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to obtain the desired product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been reported to exhibit potent inhibitory activity against several enzymes, including protein kinase C, c-Jun N-terminal kinase, and cyclin-dependent kinase 4. These enzymes are involved in various pathological conditions, such as cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(2)16-12-17(20-10-11-24-4)23-19(21-16)18(14(3)22-23)15-8-6-5-7-9-15/h5-9,12-13,20H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRSGPLWBQYSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)


![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2853972.png)

![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)


![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)



